(2E)-4-({4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}amino)-4-oxobut-2-enoic acid
Description
(2E)-4-({4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}amino)-4-oxobut-2-enoic acid is a complex organic compound with a unique structure that includes a thiophene ring, a cyano group, and a butan-2-yl substituent
Properties
IUPAC Name |
(E)-4-[[4-(4-butan-2-ylphenyl)-3-cyano-5-methylthiophen-2-yl]amino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-4-12(2)14-5-7-15(8-6-14)19-13(3)26-20(16(19)11-21)22-17(23)9-10-18(24)25/h5-10,12H,4H2,1-3H3,(H,22,23)(H,24,25)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEGWIMSGRLMHG-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C2=C(SC(=C2C#N)NC(=O)C=CC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC=C(C=C1)C2=C(SC(=C2C#N)NC(=O)/C=C/C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-({4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}amino)-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is functionalized with a cyano group and a methyl group. The butan-2-yl substituent is then introduced through a Friedel-Crafts alkylation reaction. The final step involves the formation of the enone structure through a Knoevenagel condensation reaction, where the amino group is introduced.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-({4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}amino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or the enone to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(2E)-4-({4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}amino)-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of (2E)-4-({4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The cyano group and the enone structure play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.
Cyano-Substituted Compounds: Molecules with cyano groups attached to various aromatic or heterocyclic rings.
Enone Compounds: Structures containing the enone functional group, which can undergo similar chemical reactions.
Uniqueness
(2E)-4-({4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}amino)-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups and substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
